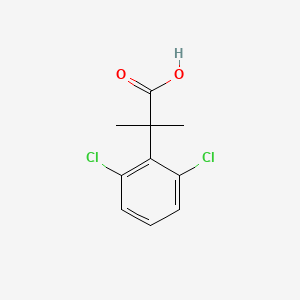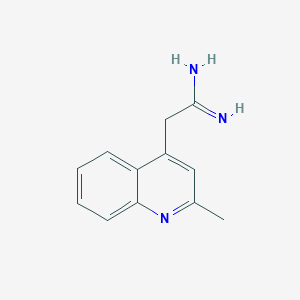
5-Phenoxypentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenoxypentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2Cl) attached to a phenoxypentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxypentane-1-sulfonyl chloride typically involves the reaction of phenoxypentane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
[ \text{Phenoxypentane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes to enhance efficiency and safety. For example, a continuous flow protocol using disulfides and thiols with 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed . This method allows for precise control over reaction parameters and improves safety by avoiding thermal runaway.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used under basic conditions to form sulfonamides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Formed by oxidation.
Sulfides: Formed by reduction.
Aplicaciones Científicas De Investigación
5-Phenoxypentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Applied in the production of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 5-Phenoxypentane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide bonds, which are crucial in many biological and chemical processes. The sulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different structural properties.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a smaller alkyl chain.
Tosyl Chloride: A widely used sulfonyl chloride with a toluene group.
Uniqueness
5-Phenoxypentane-1-sulfonyl chloride is unique due to its specific phenoxypentane structure, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C11H15ClO3S |
|---|---|
Peso molecular |
262.75 g/mol |
Nombre IUPAC |
5-phenoxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c12-16(13,14)10-6-2-5-9-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Clave InChI |
AQKXTNYHEALZFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


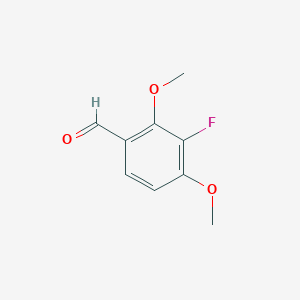
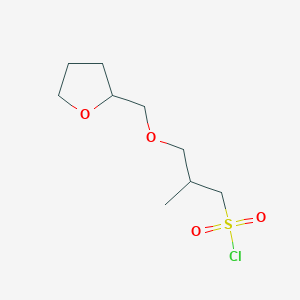
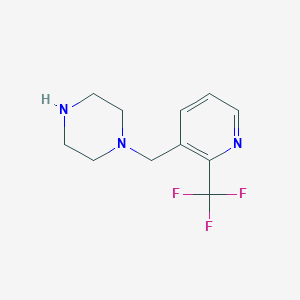


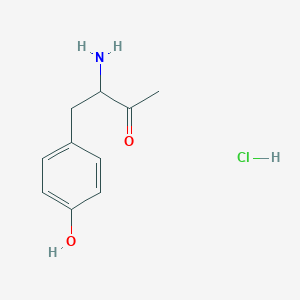
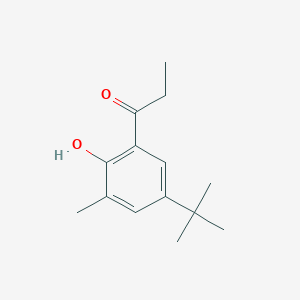
![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
